molecular formula C5H4N6 B11764657 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine

Cat. No.: B11764657
M. Wt: 148.13 g/mol
InChI Key: HMAPVZUIRLIOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both imidazole and tetrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with hydrazine and nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-tetrazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound .

Scientific Research Applications

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of gene expression, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Tetrazine: A six-membered ring containing four nitrogen atoms.

    1,2,4-Triazine: A heterocyclic compound with a six-membered ring containing three nitrogen atoms.

Uniqueness

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is unique due to the combination of imidazole and tetrazine rings in a single molecule. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to imidazole and tetrazine alone, this compound offers enhanced reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C5H4N6/c1-2-7-4(6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7)

InChI Key

HMAPVZUIRLIOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NN=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.